ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate
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Overview
Description
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE is a complex organic compound with a molecular formula of C23H21N3O4. It is known for its unique structure, which includes an indole ring, a cyano group, and a methoxyaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the indole ring play crucial roles in binding to active sites, thereby inhibiting enzyme activity. This inhibition can lead to the suppression of cancer cell growth and other biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE: shares similarities with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol.
Quinazolinone Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry
Uniqueness
The uniqueness of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H21N3O4/c1-3-30-22(27)15-26-14-17(20-6-4-5-7-21(20)26)12-16(13-24)23(28)25-18-8-10-19(29-2)11-9-18/h4-12,14H,3,15H2,1-2H3,(H,25,28)/b16-12+ |
InChI Key |
PZHAUYBOYNRNQB-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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